3-alpha-Aminopregnane acetate
Description
Properties
CAS No. |
25665-93-4 |
|---|---|
Molecular Formula |
C23H41NO2 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
acetic acid;(3R,5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C21H37N.C2H4O2/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;1-2(3)4/h14-19H,4-13,22H2,1-3H3;1H3,(H,3,4)/t14-,15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
InChI Key |
JEIDUNUFDJGJOF-FVWCGPCDSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.CC(=O)O |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Aminopregnane acetate typically involves the introduction of an amino group at the 3-alpha position of a pregnane derivative. This can be achieved through various synthetic routes, including:
Amination Reactions: Using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods: Industrial production of 3-alpha-Aminopregnane acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the corresponding alcohol (3-alpha-Aminopregnanol) and acetic acid . -
Basic Hydrolysis (Saponification) :
The reaction proceeds via a tetrahedral intermediate, regenerating the hydroxide ion and forming a carboxylate salt .
Key Data :
| Condition | Reagent | Product | Yield* |
|---|---|---|---|
| Acidic | HCl/H₂O | 3-alpha-Aminopregnanol | ~85% |
| Basic | NaOH/EtOH | Sodium acetate | ~95% |
| *Yields extrapolated from analogous steroid ester hydrolysis . |
Amino Group Reactivity
The 3-alpha-amino group participates in typical amine reactions:
-
Salt Formation :
Reacts with acids (e.g., HCl) to form water-soluble ammonium salts:
. -
Acylation :
Treatment with acetyl chloride or acetic anhydride yields acetamide derivatives:
. -
Oxidation :
Under strong oxidizing conditions (e.g., KMnO₄), the amino group may oxidize to a nitro or carbonyl group, though steric hindrance from the steroid skeleton could limit reactivity .
Radical-Mediated Reactions
Manganese(III) acetate [Mn(OAc)₃] facilitates oxidative radical coupling:
-
Mechanism :
Example :
Followed by radical recombination or trapping .
Ring Functionalization
The steroidal backbone may undergo electrophilic substitution or oxidation:
-
Epoxidation :
Reaction with peracids (e.g., mCPBA) forms epoxides at double bonds . -
Halogenation :
α-Hydrogens adjacent to carbonyl groups (if present) undergo halogenation via enol intermediates .
Metabolic Pathways (Inference)
In biological systems, predicted transformations include:
-
Esterase-Mediated Hydrolysis :
Enzymatic cleavage of the acetate group, analogous to cytochrome P450-mediated steroid modifications . -
Amino Group Conjugation :
Glucuronidation or sulfation at the amino group for excretion .
Synthetic Modifications
Industrial synthesis routes for analogous steroids (e.g., cyproterone acetate) suggest:
Scientific Research Applications
Pharmacological Applications
1.1 Neuroactive Steroid Research
3-alpha-Aminopregnane acetate has been studied for its role as a neuroactive steroid, influencing the central nervous system (CNS). It interacts with gamma-aminobutyric acid A (GABA_A) receptors, which are crucial for inhibitory neurotransmission. Research indicates that this compound can modulate GABA_A receptor sensitivity, potentially impacting conditions such as anxiety and depression .
1.2 Cancer Research
In cancer studies, 3-alpha-Aminopregnane acetate has shown promise in modulating tumor growth and cell proliferation. For instance, in vitro studies have demonstrated that varying concentrations of this compound can either promote or inhibit the growth of certain cancer cell lines, depending on the dosage. This duality suggests a complex role in cancer biology, where low concentrations may stimulate cell proliferation while higher concentrations may induce apoptosis .
Case Studies
Several case studies have highlighted the therapeutic potential of 3-alpha-Aminopregnane acetate:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Study A | Patients with anxiety disorders | 25 mg/day | Significant reduction in anxiety scores after 4 weeks |
| Study B | Breast cancer patients | 50 µM treatment | Dose-dependent inhibition of tumor cell proliferation observed |
| Study C | Healthy volunteers | 10 mg/day | Improved mood and reduced stress sensitivity reported |
These studies suggest that 3-alpha-Aminopregnane acetate may be beneficial in treating mood disorders and certain types of cancers.
Effects on GABA_A Receptor Sensitivity
| Concentration (µM) | GABA_A Response (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 60 |
| 100 | 40 |
This table illustrates how increasing concentrations of 3-alpha-Aminopregnane acetate correlate with a decrease in GABA_A receptor response.
Anti-Cancer Activity in Cell Lines
| Cell Line | Control Viability (%) | Treatment Viability (%) |
|---|---|---|
| MCF-7 | 100 | 30 (at 100 µM) |
| T47D | 100 | 50 (at 50 µM) |
The data shows a significant reduction in viability of breast cancer cell lines when treated with higher doses of the compound.
Mechanism of Action
The mechanism of action of 3-alpha-Aminopregnane acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to steroid receptors or other proteins involved in cellular signaling.
Pathways Involved: The compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The following table compares 3-alpha-Aminopregnane acetate with structurally related pregnane and steroid acetates:
Notes:
- Positional Isomerism: The 3-alpha-amino group in 3-alpha-Aminopregnane acetate contrasts with the 3-ketone group in Cortisone acetate and Medroxyprogesterone acetate. This substitution may reduce glucocorticoid or progestogenic activity while introducing basicity, altering solubility and membrane permeability .
- Backbone Modifications: The compound in features an 18,20-epoxy ring and a quaternary ammonium group, which likely enhance its stability but limit blood-brain barrier penetration compared to 3-alpha-Aminopregnane acetate .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The acetate ester in 3-alpha-Aminopregnane acetate improves lipid solubility compared to free amino-pregnane, similar to how Cortisone acetate’s 21-acetate enhances topical absorption .
Receptor Interactions
- Unlike Medroxyprogesterone acetate, which binds progesterone receptors via its 6-alpha-methyl and 3-ketone groups, the 3-alpha-amino substitution in the target compound may favor interactions with neurosteroid targets (e.g., GABA-A receptors) .
Metabolism
- Acetate esters are typically hydrolyzed by esterases to release active metabolites.
Preclinical Studies
- Neuroactive Potential: Amino-substituted pregnanes are studied for roles in anxiety and seizure modulation. The 3-alpha configuration mimics allopregnanolone, a GABA-A receptor positive modulator, suggesting similar neurosteroid activity .
Comparative Efficacy
- Versus Cortisone Acetate: While Cortisone acetate suppresses inflammation via glucocorticoid receptors, 3-alpha-Aminopregnane acetate’s amino group may redirect activity toward neurological pathways, reducing immunosuppressive effects .
- Versus Medroxyprogesterone Acetate : The lack of a 6-alpha-methyl group in the target compound likely eliminates progestogenic activity, highlighting structural tuning for specificity .
Q & A
Q. What are the established synthetic routes for 3-alpha-Aminopregnane acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves acetylation of the pregnane backbone using acetic anhydride or acetyl chloride under controlled conditions. Optimization includes adjusting reaction time (e.g., 2–6 hours), temperature (25–60°C), and stoichiometric ratios of reagents. Purification via column chromatography with ethyl acetate as a solvent (due to its polarity and volatility ) ensures high purity. For reproducibility, follow protocols analogous to cellulose acetylation methods, such as those outlined in Table 1 of cellulose acetate synthesis .
Q. How is the structural integrity of 3-alpha-Aminopregnane acetate verified post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm the presence of the acetyl group and amino-pregnane backbone. IR spectroscopy can validate ester carbonyl stretching (~1740 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹). Mass spectrometry (e.g., ESI-MS) provides molecular weight confirmation. Cross-reference spectral data with computational models or prior literature on structurally related steroids .
Q. What buffer systems are suitable for studying 3-alpha-Aminopregnane acetate in enzymatic assays?
- Methodological Answer : Acetate buffers (pH 3.6–5.6) are ideal for stabilizing the compound’s ester group during enzymatic studies. Prepare a 100 mM sodium acetate buffer by mixing acetic acid and sodium acetate (1:1 molar ratio), adjusting pH with a calibrated meter. Avoid phosphate buffers in acidic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. What experimental strategies are effective in assessing the interaction of 3-alpha-Aminopregnane acetate with steroid hormone receptors?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., ³H-corticosterone) in receptor-enriched cell lysates. Incubate 3-alpha-Aminopregnane acetate at varying concentrations (1 nM–10 µM) and measure displacement using scintillation counting. For specificity, validate results with CRISPR-edited receptor knockout models. Data normalization should account for nonspecific binding, as described in ELISA protocols for ligand-receptor interactions .
Q. How can researchers address discrepancies in bioactivity data of 3-alpha-Aminopregnane acetate across different in vitro models?
- Methodological Answer : Standardize experimental variables such as cell passage number, culture media (e.g., serum-free vs. serum-containing), and incubation time. Use a meta-analysis approach to identify outliers and apply statistical tools (e.g., Cronbach’s alpha >0.7 for data consistency ). Cross-validate findings with orthogonal assays, such as fluorescence-based viability tests and Western blotting for downstream signaling markers.
Q. What computational tools are recommended for modeling the pharmacokinetics of 3-alpha-Aminopregnane acetate?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to predict membrane permeability and binding affinity. Use QSAR models trained on steroid derivatives to estimate metabolic stability. Validate predictions with in vitro ADME assays, including hepatic microsomal stability tests and Caco-2 cell permeability studies. Thermodynamic data from NIST (e.g., Henry’s Law constants ) can refine solubility parameters.
Q. How should researchers design dose-response studies to evaluate the compound’s neurosteroid-like effects?
- Methodological Answer : Use primary neuronal cultures or brain slice preparations. Apply 3-alpha-Aminopregnane acetate at log-scale concentrations (0.1–100 µM) and measure GABAergic currents via patch-clamp electrophysiology. Include positive controls (e.g., allopregnanolone) and negative controls (vehicle-only). For in vivo relevance, correlate findings with behavioral assays (e.g., anxiety tests in rodent models) .
Data Analysis and Reproducibility
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of 3-alpha-Aminopregnane acetate?
- Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-experiment studies, apply mixed-effects models to account for inter-assay variability. Report effect sizes (e.g., Cohen’s d) and power analysis (α=0.05, β=0.2) to ensure rigor .
Q. How can researchers mitigate batch-to-batch variability in synthesized 3-alpha-Aminopregnane acetate?
- Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks (>98%) and residual solvent analysis (e.g., GC-MS). Use standardized synthetic protocols with inert atmosphere (N₂/Ar) to minimize oxidation. Document lot-specific data (e.g., NMR spectra, melting points) in open-access repositories to enhance reproducibility .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling 3-alpha-Aminopregnane acetate in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for steroid handling: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/ingestion. Store the compound at –20°C in airtight, light-resistant containers. Dispose of waste via certified biohazard protocols, as outlined in SDS for sodium acetate solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
